N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide
Description
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 1H-1,2,3-benzotriazole moiety via an ethyl group. The ethyl spacer may influence steric and electronic properties, differentiating it from analogs with shorter or longer linkers. While explicit physicochemical data (e.g., solubility, melting point) are unavailable in the provided evidence, crystallographic tools like SHELX and WinGX (used for small-molecule structure determination) likely underpin its structural validation .
Properties
IUPAC Name |
N-[1-(benzotriazol-1-yl)ethyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-11-7-9-13(10-8-11)22(20,21)17-12(2)19-15-6-4-3-5-14(15)16-18-19/h3-10,12,17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDVXMSBIMCWCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide, often referred to as a benzotriazole derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of sulfonamides that exhibit notable pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 270.33 g/mol. Its structure features a benzotriazole moiety linked to a sulfonamide group, which is key to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 270.33 g/mol |
| Physical State | Solid |
| Melting Point | 87 °C |
Antimicrobial Activity
Recent studies have demonstrated that benzotriazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown moderate antibacterial effects against various bacterial strains, including Escherichia coli and Bacillus subtilis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| Benzotriazole derivative A | Bacillus subtilis | 12 |
| Benzotriazole derivative B | Pseudomonas fluorescens | 10 |
Anti-inflammatory Activity
Benzotriazoles have also been investigated for their anti-inflammatory properties. In vitro studies indicated that certain derivatives can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Case Studies
One notable study involved the evaluation of a series of benzotriazole derivatives for their anti-inflammatory and analgesic effects. The results indicated that some compounds exhibited significant analgesic activity comparable to standard analgesics .
Another investigation focused on the efficacy of benzotriazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds were tested for their ability to inhibit the growth of both epimastigote and trypomastigote forms. The results showed that certain derivatives had dose-dependent inhibitory effects, highlighting their potential as antiparasitic agents .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria . Additionally, the benzotriazole moiety may contribute to the compound's ability to stabilize certain protein conformations or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
Structural Analogues and Substituent Variations
Key sulfonamide derivatives for comparison include:
*Molecular formulas derived from structural data in references.
Key Differences and Implications
- Benzotriazole vs.
- Linker Flexibility : The ethyl linker in the target compound may improve conformational flexibility relative to the rigid benzyl group in or the hydroxyethyl group in .
- Chirality and Functional Groups: Compounds like and feature chiral centers and polar groups (e.g., hydroxyl), which could influence biological activity or crystallization behavior compared to the achiral, nonpolar benzotriazole in the target .
Q & A
Basic: What are the recommended synthetic routes and reaction conditions for preparing N-[1-(1H-1,2,3-Benzotriazol-1-yl)ethyl]-4-methylbenzene-1-sulfonamide?
Answer:
The synthesis typically involves coupling a benzenesulfonamide precursor with a benzotriazole-containing intermediate. Key steps include:
- Nucleophilic substitution : Reacting 4-methylbenzenesulfonyl chloride with 1-(1H-benzotriazol-1-yl)ethylamine under basic conditions (e.g., triethylamine in CH₂Cl₂) .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for isolating the product. Purity validation via HPLC (>95%) and NMR (e.g., ¹H NMR: δ 1.61 ppm for CH₃, 8.44 ppm for benzotriazole protons) is critical .
- Yield optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) to minimize side products .
Basic: How should researchers characterize the structural integrity of this compound?
Answer:
Comprehensive characterization involves:
- Spectroscopy :
- Chromatography :
- HPLC/SFC : Assess purity (>98%) and resolve enantiomers (retention times: 1.29–2.45 min) .
- X-ray crystallography : Use SHELXL for refining crystal structures (e.g., CCDC deposition) .
Advanced: How can enantiomeric purity be ensured during synthesis, and what methods resolve discrepancies in stereochemical assignments?
Answer:
- Chiral resolution : Employ chiral stationary phases (e.g., Chiralpak AD-H) in SFC or HPLC. Monitor retention time differences (ΔRₜ ≥ 0.5 min) .
- X-ray diffraction : Resolve ambiguities in stereochemistry by determining absolute configuration via anomalous scattering (SHELXD/SHELXE) .
- Contradiction analysis : Compare experimental NMR data (e.g., coupling constants, NOE correlations) with computational models (DFT or molecular docking) .
Advanced: What experimental strategies mitigate discrepancies between computational predictions and observed biological activity?
Answer:
- Bioassay design : Use orthogonal assays (e.g., P. aeruginosa MH602 lasB reporter strain for antimicrobial activity, MTT for cytotoxicity) to validate target engagement .
- SAR studies : Modify substituents (e.g., trifluoromethyl vs. difluoromethyl groups) to correlate structural features with activity .
- Data normalization : Account for solvent effects (DMSO tolerance <1%) and batch variability via internal controls (e.g., reference inhibitors) .
Advanced: How can researchers leverage crystallographic software (SHELX/WinGX) to resolve structural ambiguities in sulfonamide derivatives?
Answer:
- Data processing : Use SHELXC/D/E for experimental phasing (high-resolution <1.2 Å). Refine anisotropic displacement parameters with SHELXL .
- Validation : Check for overfitting via Rfree and geometry outliers (e.g., bond lengths ±0.02 Å) using WinGX .
- Visualization : Generate ORTEP diagrams to highlight thermal ellipsoids and hydrogen-bonding networks critical for stability .
Advanced: What are the best practices for handling hygroscopic or light-sensitive intermediates during synthesis?
Answer:
- Storage : Store intermediates under argon at –20°C in amber vials. Use molecular sieves (3Å) for moisture-sensitive steps .
- Reaction setup : Conduct reactions in anhydrous solvents (e.g., THF over MgSO₄) under nitrogen .
- Safety protocols : Wear PPE (nitrile gloves, safety goggles) and avoid skin contact with sulfonamide intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
